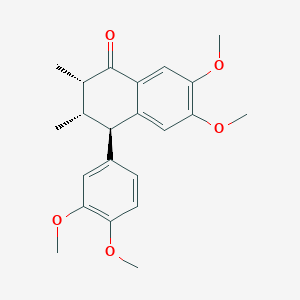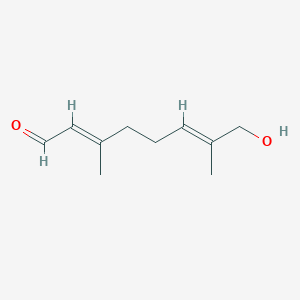
(6E)-8-hydroxygeranial
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6E)-8-hydroxygeranial is a monoterpenoid that is geranial bearing a hydroxy substituent at position 8. It is a monoterpenoid, an enal and a member of prenols.
科学的研究の応用
STEM Education : A study explored the use of the 6E Learning by Design TM Model in teaching temperature and its changes in junior high school, highlighting the effectiveness of STEM (Science, Technology, Engineering, and Mathematics) learning in improving students’ scientific literacy (Khaeroningtyas, Permanasari, & Hamidah, 2016).
Neuroscience and Neurodegeneration : Research has shown that 6-hydroxydopamine, a neurotoxin, is used in experimental models for Parkinson's disease. It has been studied for its effects on neuronal cells and pathways, contributing significantly to understanding neurodegenerative diseases (Hanrott, Gudmunsen, O'Neill, & Wonnacott, 2006).
Coordination Chemistry : The use of 8-hydroxyquinoline in coordination chemistry, particularly in creating new supramolecular sensors and emitting devices, has been reviewed. This demonstrates the compound's versatility and application in synthetic coordination chemistry (Albrecht, Fiege, & Osetska, 2008).
Medicinal Chemistry : 8-Hydroxyquinoline and its derivatives have been studied for their antimicrobial, anticancer, and antifungal properties. This compound is highlighted for its potential in developing potent pharmaceuticals with low toxicity (Saadeh, Sweidan, & Mubarak, 2020).
Neuroprotective Strategies : The transplantation of embryonic medial ganglionic eminence (MGE) cells into the striatum of rats treated with 6-hydroxydopamine, a model for Parkinson's disease, showed potential in ameliorating motor symptoms and integrating into host circuitry (Martínez‐Cerdeño et al., 2010).
特性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC名 |
(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienal |
InChI |
InChI=1S/C10H16O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-7,12H,3-4,8H2,1-2H3/b9-6+,10-5+ |
InChIキー |
WTWGQWLNUNSMGM-TXFIJWAUSA-N |
異性体SMILES |
C/C(=C\C=O)/CC/C=C(\C)/CO |
SMILES |
CC(=CC=O)CCC=C(C)CO |
正規SMILES |
CC(=CC=O)CCC=C(C)CO |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





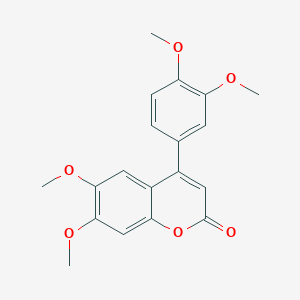

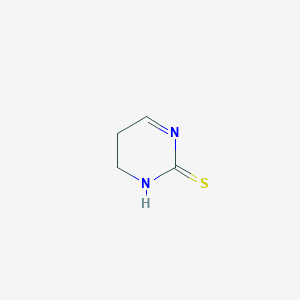

![1-[3-(2-Fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione](/img/structure/B1252697.png)
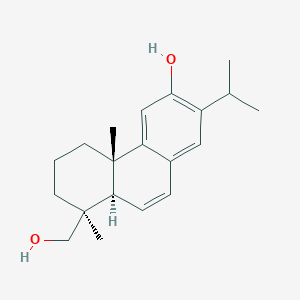

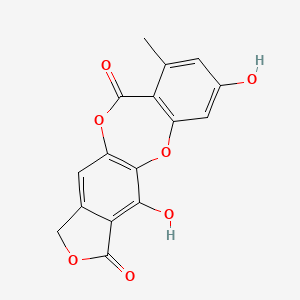
![4H-thieno[3,2-b]pyrrole](/img/structure/B1252704.png)
![2-(4-chlorophenyl)-1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazol-3(2H)-one](/img/structure/B1252705.png)

